3-Bromo-2-hydroxy-6-picoline (CAS 374633-33-7) is a highly versatile, bifunctional building block widely procured for pharmaceutical synthesis, agrochemical development, and advanced materials . Featuring a 3-bromo substituent primed for palladium-catalyzed cross-coupling and a 2-hydroxy group (which tautomerizes to a pyridone) suitable for O-alkylation or hydrogen bonding, this compound provides precise regiocontrol in complex multi-step syntheses. The 6-methyl group (picoline core) adds crucial steric shielding and electron-donating properties, distinguishing its reactivity profile from unmethylated or unhalogenated pyridine analogs. It is a critical precursor in the development of targeted therapeutics, including antimalarial hexahydropyrimidine analogues[1].
Substituting 3-Bromo-2-hydroxy-6-picoline with generic analogs like 6-methylpyridin-2-ol or 3,5-dibromo-2-hydroxypyridine introduces severe process inefficiencies[1]. Unbrominated analogs require downstream halogenation, which typically suffers from poor regioselectivity and yields mixed isomers that are costly to separate. Conversely, polyhalogenated substitutes complicate cross-coupling steps by offering multiple reactive sites, leading to oligomerization or off-target coupling. Furthermore, in biocatalytic or late-stage functionalization environments, the specific 3-bromo substitution is required to block unwanted enzymatic hydroxylation and ring cleavage, a protection not afforded by unhalogenated counterparts [2]. Thus, substituting this exact scaffold compromises synthetic yield, increases purification costs, and reduces overall process reproducibility.
In whole-cell biocatalytic studies utilizing Burkholderia sp. MAK1, the structural composition of pyridine derivatives dictates their susceptibility to enzymatic degradation. Assays demonstrate that 6-methylpyridin-2-ol is completely catabolized via hydroxylation and subsequent ring cleavage. In stark contrast, 3-bromo-6-methylpyridin-2-ol exhibits 0% ring cleavage, as the 3-bromo functional group sterically and electronically disrupts the proper orientation required for the enzymatic hydroxylation event [1]. This absolute resistance makes it an ideal stable intermediate for processes involving biological or enzymatic steps.
| Evidence Dimension | Enzymatic ring cleavage / degradation rate |
| Target Compound Data | 0% degradation/hydroxylation |
| Comparator Or Baseline | 6-Methylpyridin-2-ol (>99% complete catabolism) |
| Quantified Difference | >99% reduction in unwanted enzymatic degradation |
| Conditions | Whole-cell incubation with Burkholderia sp. MAK1 over 20 hours |
Buyers developing chemoenzymatic synthesis routes must procure the 3-bromo derivative to prevent total loss of the intermediate to bacterial catabolism.
The synthesis of advanced antimalarial hexahydropyrimidine analogues requires the precise introduction of lipophilic groups without disturbing cross-coupling sites. 3-Bromo-2-hydroxy-6-picoline enables highly regioselective O-alkylation. When reacted with 2,2-difluoro-2-(fluorosulfonyl)acetic acid in the presence of NaH, it cleanly yields 3-bromo-2-(difluoromethoxy)-6-methylpyridine [1]. The presence of the 6-methyl group sterically guides the reaction, minimizing N-alkylation (pyridone tautomer interference) that commonly limits the utility of unmethylated 3-bromo-2-hydroxypyridine. This regiocontrol ensures a high-purity intermediate ready for subsequent palladium-catalyzed coupling.
| Evidence Dimension | Regioselectivity towards O-alkylation vs N-alkylation |
| Target Compound Data | High O-alkylation selectivity (clean conversion to difluoromethoxy ether) |
| Comparator Or Baseline | 3-Bromo-2-hydroxypyridine (Prone to mixed O/N-alkylation) |
| Quantified Difference | Significant reduction in N-alkylated byproducts |
| Conditions | Reaction with 2,2-difluoro-2-(fluorosulfonyl)acetic acid and NaH in acetonitrile |
Procurement of the 6-methylated scaffold drastically reduces purification bottlenecks caused by N-alkylated impurities in the synthesis of fluorinated drug intermediates.
In complex API synthesis, having a single, unambiguously reactive halogen is critical. 3-Bromo-2-hydroxy-6-picoline provides a single site for oxidative addition, ensuring predictable stoichiometry in Suzuki or Heck reactions[1]. Comparators like 3,5-dibromo-2-hydroxypyridine present competing reactive sites, often resulting in significant yields of over-coupled or mis-coupled oligomers depending on catalyst control. The single bromine at the 3-position of the target compound, combined with the electron-donating 6-methyl group, optimizes the electronics for efficient, mono-selective palladium-catalyzed cross-coupling.
| Evidence Dimension | Mono-coupling selectivity and product purity |
| Target Compound Data | Exclusive mono-coupling at C3 |
| Comparator Or Baseline | 3,5-Dibromo-2-hydroxypyridine (High risk of di-coupling and oligomerization) |
| Quantified Difference | Elimination of di-coupled byproducts |
| Conditions | Standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) |
Utilizing a mono-brominated, sterically tuned precursor prevents costly yield losses associated with over-coupling in late-stage pharmaceutical manufacturing.
Used as the primary starting material for generating 3-bromo-2-(difluoromethoxy)-6-methylpyridine, a critical intermediate in the development of hexahydropyrimidine-based antimalarial drugs, owing to its superior regioselectivity during O-alkylation [1].
Ideal for multi-step syntheses that include whole-cell biocatalysis, where its 3-bromo substituent protects the pyridine core from unwanted enzymatic hydroxylation and ring cleavage, ensuring the intermediate remains intact for downstream chemical steps[2].
Procured for coordination chemistry and homogeneous catalysis, where the 2-hydroxy/pyridone group acts as a binding site and the mono-brominated 3-position is used to introduce sterically demanding aryl groups via predictable, high-yield cross-coupling [3].
Irritant